2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid
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Overview
Description
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with a molecular formula of C18H17IN2O4S This compound is characterized by the presence of an iodobenzoic acid core, substituted with a dimethylphenoxy group and a carbamothioylamino group
Preparation Methods
The synthesis of 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3,5-Dimethylphenoxyacetic acid: This can be achieved through the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Acetylation: The 3,5-dimethylphenoxyacetic acid is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Carbamothioylation: The acetyl derivative is reacted with thiourea to introduce the carbamothioyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Mechanism of Action
The mechanism of action of 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell growth and proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid include:
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares the dimethylphenoxy group but differs in the core structure.
2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid: Similar to the above compound but with a different substitution pattern on the phenoxy group.
4-[(3,5-Dimethylphenoxy)acetyl]amino]benzoic acid: This compound has a similar acetylamino group but lacks the iodobenzoic acid core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
533922-53-1 |
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Molecular Formula |
C18H17IN2O4S |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C18H17IN2O4S/c1-10-5-11(2)7-13(6-10)25-9-16(22)21-18(26)20-15-4-3-12(19)8-14(15)17(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
DYXXNAAMRZAUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)C |
Origin of Product |
United States |
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